molecular formula C14H19N3O3 B583263 (S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one CAS No. 952288-54-9

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one

Cat. No. B583263
M. Wt: 277.324
InChI Key: HZALKCNAYMXWQM-ZDUSSCGKSA-N
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Description

The compound is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Morpholine derivatives have been studied for their antibacterial properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, have been synthesized and screened for their in vitro antibacterial properties .

Scientific Research Applications

Asymmetric Catalysis

Oxazoline-containing ligands, derived from chiral amino alcohols, are pivotal in asymmetric catalysis. Their success in this area is attributed to their ready accessibility, modular nature, and ability to influence the stereochemical outcomes of metal-catalyzed transformations significantly. These ligands have been employed in a broad spectrum of asymmetric reactions, showcasing their versatility and importance in synthesizing enantioenriched products. The structural proximity of the stereocenter to the metal active site in these ligands is crucial for their effectiveness in catalysis (Hargaden & Guiry, 2009).

Antibacterial Agents

Oxazolidinones, a class of synthetic antimicrobial agents, are characterized by a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against numerous human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The clinical development of linezolid, a prominent oxazolidinone, demonstrates the potential of these compounds as alternatives to traditional antibiotics for treating infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Antioxidant Activity

The study of antioxidants is significant across various scientific domains, including food engineering and medicine. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, have been critical in analyzing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to assess the kinetics or equilibrium state, providing insights into the antioxidant properties of compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

(5S)-5-(aminomethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-9-13-10-17(14(18)20-13)12-3-1-11(2-4-12)16-5-7-19-8-6-16/h1-4,13H,5-10,15H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZALKCNAYMXWQM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one

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